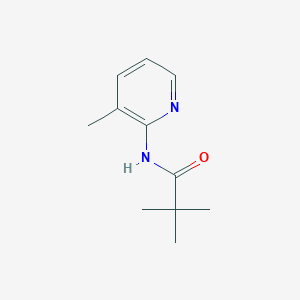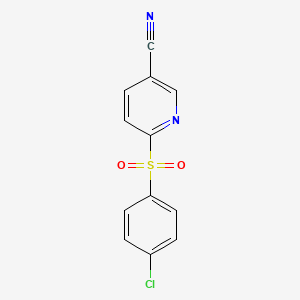
5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include acidity or basicity, reactivity with other substances, and stability under various conditions.Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
- Isoxazoles, including derivatives like 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, exhibit interesting chemical properties such as tautomerism and basicity. For instance, isoxazole derivatives demonstrate a mix of CH and NH forms in different solvents, which is significant in understanding their chemical reactivity and applications in synthesis (Boulton & Katritzky, 1961).
Synthesis and Modification
- Novel derivatives of isoxazole have been synthesized, demonstrating the versatility of isoxazole compounds in organic chemistry. For example, synthesis involving 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole has led to compounds with potential biological activities (Kletskov et al., 2018).
Application in Agricultural Chemistry
- Isoxazole derivatives have been explored for their potential as insecticides and herbicides. Research has shown that specific substitutions on the isoxazole ring can lead to compounds with significant herbicidal and insecticidal activities (Hamper et al., 1995).
Biological Activity and Therapeutic Potential
- Certain isoxazole derivatives have been evaluated for their potential in cancer therapy. For instance, modifications of isoxazole compounds have been studied for their synergistic effects with established antitumor drugs, suggesting their potential use in chemotherapeutic regimes (Shaw et al., 2012).
Environmental Impacts
- The behavior of isoxazole derivatives like isoxaflutole in different soil types has been studied to understand their environmental impact and bioavailability. This research is crucial for evaluating the environmental safety of these compounds when used in agricultural settings (Inoue et al., 2009).
Safety And Hazards
This involves the potential risks associated with handling or exposure to the compound. It could include toxicity data, flammability, reactivity, and precautions for safe handling and storage.
Zukünftige Richtungen
This could involve potential applications or uses of the compound that have not yet been fully explored or realized. It could also include areas of ongoing research and unanswered questions about the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to researchers in the field for more information.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEVVQPPKGAPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381904 | |
| Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |
CAS RN |
31007-74-6 | |
| Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)

![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)




![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)

![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)